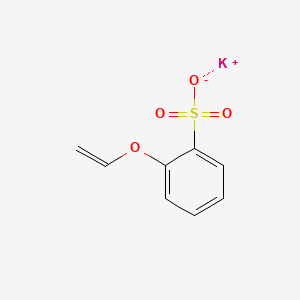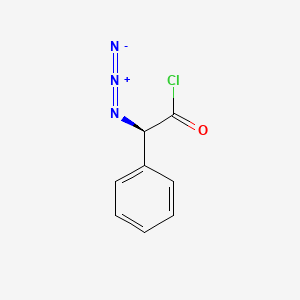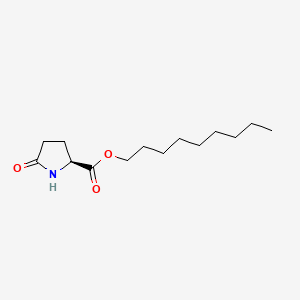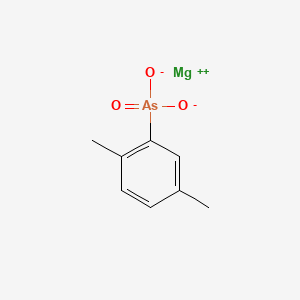![molecular formula C12H12FN3O B12642342 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol CAS No. 920512-03-4](/img/structure/B12642342.png)
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a fluoropyridinyl group, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: This compound shares the fluoropyridinyl group but lacks the phenolic group, making it less versatile in certain reactions.
5-Fluoro-2-pyridinamine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
920512-03-4 |
|---|---|
Molecular Formula |
C12H12FN3O |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-amino-5-[[(5-fluoropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12FN3O/c13-9-2-4-12(16-7-9)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,17H,6,14H2,(H,15,16) |
InChI Key |
FNWRVLNAXOHPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


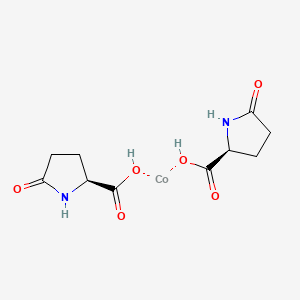
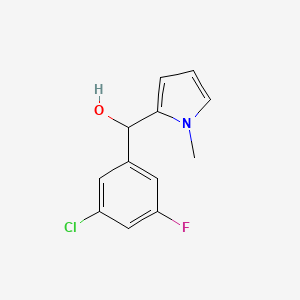

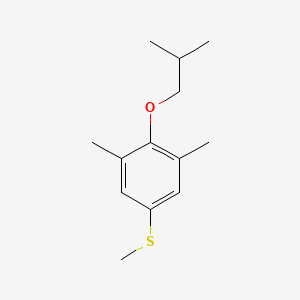
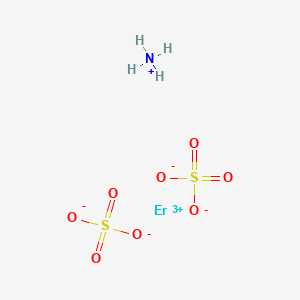

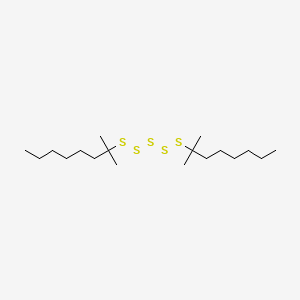
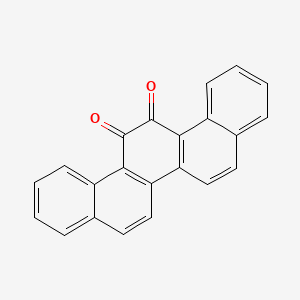
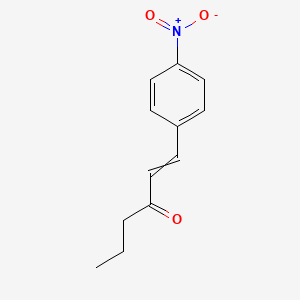
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
